molecular formula C10H9Cl2NO3S B2671746 1-(3-Chlorobenzoyl)azetidine-3-sulfonyl chloride CAS No. 1461707-72-1

1-(3-Chlorobenzoyl)azetidine-3-sulfonyl chloride

Cat. No.: B2671746
CAS No.: 1461707-72-1
M. Wt: 294.15
InChI Key: UINGRESIQZSFEO-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzoyl)azetidine-3-sulfonyl chloride is a chemical compound with the molecular formula C10H9Cl2NO3S and a molecular weight of 294.16 g/mol . This compound is characterized by the presence of a chlorobenzoyl group, an azetidine ring, and a sulfonyl chloride group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 1-(3-Chlorobenzoyl)azetidine-3-sulfonyl chloride typically involves the reaction of 3-chlorobenzoyl chloride with azetidine-3-sulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Mechanism of Action

The mechanism of action of 1-(3-Chlorobenzoyl)azetidine-3-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to the formation of stable sulfonamide or sulfonate ester linkages . This reactivity makes it useful for modifying the structure and function of biomolecules in various applications.

Comparison with Similar Compounds

1-(3-Chlorobenzoyl)azetidine-3-sulfonyl chloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its high reactivity and versatility in forming various derivatives through substitution reactions.

Properties

IUPAC Name

1-(3-chlorobenzoyl)azetidine-3-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO3S/c11-8-3-1-2-7(4-8)10(14)13-5-9(6-13)17(12,15)16/h1-4,9H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UINGRESIQZSFEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CC=C2)Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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